molecular formula C8H8N4O2 B1421036 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248908-01-1

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1421036
CAS No.: 1248908-01-1
M. Wt: 192.17 g/mol
InChI Key: KLQXHSATRKQXGH-UHFFFAOYSA-N
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Description

5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine, also known as 5-CPA, is a powerful synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a tool to study the properties of chemical systems, and as a model compound to study the mechanisms of biochemical and physiological processes. 5-CPA has been studied extensively in recent years, and its unique properties make it a useful tool in many areas of research.

Scientific Research Applications

Anticancer Evaluation

1,3,4-Oxadiazole derivatives, a category to which 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine belongs, have been extensively studied for their potential anticancer activities. Research by Abdo and Kamel (2015) found that specific derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Abdo & Kamel, 2015).

Antimicrobial and Antioxidant Activities

Compounds similar to this compound have been evaluated for their antimicrobial and antioxidant properties. Saundane, Verma, and Katkar (2013) synthesized derivatives that demonstrated promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).

Heterocyclic Synthesis Applications

The 1,3,4-oxadiazole group is pivotal in the synthesis of various heterocyclic compounds. Paepke, Reinke, Peseke, and Vogel (2009) demonstrated the use of 1,3,4-oxadiazoles in synthesizing thiazoles and other heterocyclic derivatives, showcasing the chemical versatility and potential for diverse applications in chemistry and pharmacology (Paepke et al., 2009).

Antibacterial Properties

Research indicates that 1,3,4-oxadiazole derivatives possess notable antibacterial properties. Hui, Chu, Zhang, Wang, and Zhang (2002) synthesized derivatives containing a 5-methylisoxazole moiety, which showed significant antibacterial activity, underscoring the potential for developing new antibacterial agents (Hui et al., 2002).

Antibacterial and Antifungal Activities

1,3,4-Oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Sharma, Kumar, and Pathak (2014) synthesized novel derivatives that exhibited significant activities, pointing to their potential in treating infections (Sharma, Kumar, & Pathak, 2014).

Properties

IUPAC Name

5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXHSATRKQXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677747
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248908-01-1
Record name 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine

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